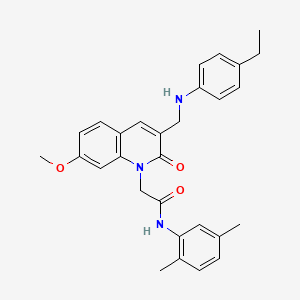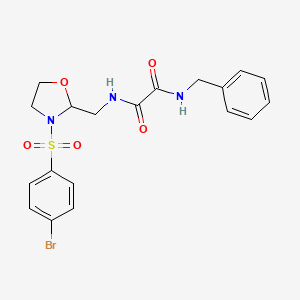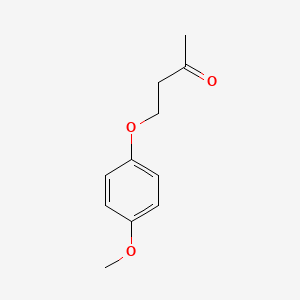
4-(4-Methoxyphenoxy)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenoxy)butan-2-one is a chemical compound that has recently attracted significant interest in various research fields. It has an intensely sweet, floral, fruity odor and a cherry-raspberry flavor at low concentrations .
Synthesis Analysis
This compound may be prepared by condensing acetone with anisaldehyde to yield anisylidene acetone and subsequent hydrogenation in the presence of a Pd catalyst . Another synthesis method involves re-fluxing a mixture of 4-(methoxy(phenyl)methyl)-2-methylphenol and 1-chloro-butan-2-one in dry distilled acetone .Molecular Structure Analysis
The molecular formula of this compound is C11H14O3. Its InChI code is 1S/C11H14O3/c1-9(12)7-8-14-11-5-3-10(13-2)4-6-11/h3-6H,7-8H2,1-2H3 .Chemical Reactions Analysis
The compound is prepared by condensing acetone with anisaldehyde to yield anisylidene acetone and subsequent hydrogenation in the presence of a Pd catalyst . The flow system produced a slightly lower yield of 4-(4-methoxyphenyl)butan-2-one than the corresponding batch synthesis .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 32.5-33.5°C . Its molecular weight is 194.23. The compound has a density of 1.046 g/mL at 25°C .Wirkmechanismus
PMK glycidate does not have a specific mechanism of action since it is a precursor to the synthesis of various compounds. However, the compounds synthesized from PMK glycidate may have different mechanisms of action depending on their chemical structure and target.
Biochemical and Physiological Effects
PMK glycidate does not have any biochemical or physiological effects since it is a precursor to the synthesis of various compounds. However, the compounds synthesized from PMK glycidate may have different biochemical and physiological effects depending on their chemical structure and target.
Vorteile Und Einschränkungen Für Laborexperimente
PMK glycidate has several advantages and limitations for lab experiments, including:
Advantages:
1. It is a stable and easily transportable compound.
2. It is relatively cheap compared to other precursors.
3. It can be easily synthesized in large quantities.
Limitations:
1. It is a controlled substance in many countries, making it difficult to obtain.
2. It is a precursor to the synthesis of illegal drugs, making it a target for law enforcement agencies.
3. It requires specialized equipment and expertise to handle safely.
Zukünftige Richtungen
There are several future directions for the scientific research on PMK glycidate, including:
1. Development of new synthesis methods: Researchers can develop new synthesis methods for PMK glycidate that are more efficient and environmentally friendly.
2. Synthesis of new compounds: Researchers can synthesize new compounds from PMK glycidate that have potential applications in medicine, agriculture, and industry.
3. Analytical chemistry: Researchers can develop new analytical methods for the detection and quantification of PMK glycidate and its derivatives in various samples.
Conclusion
In conclusion, 4-(4-Methoxyphenoxy)butan-2-one, also known as PMK glycidate, is a chemical compound that has several scientific research applications. It is a precursor to the synthesis of various compounds, including pharmaceuticals and agrochemicals. PMK glycidate has several advantages and limitations for lab experiments, and there are several future directions for scientific research on this compound.
Synthesemethoden
PMK glycidate is synthesized from safrole, which is a natural compound obtained from the roots of the sassafras tree. The synthesis involves several steps, including isomerization, epoxidation, and hydrolysis. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
PMK glycidate has several scientific research applications, including:
1. Synthesis of pharmaceuticals: PMK glycidate is used as a precursor to the synthesis of various pharmaceuticals, including antibiotics, antihistamines, and anti-inflammatory drugs.
2. Synthesis of agrochemicals: PMK glycidate is used in the synthesis of agrochemicals, including herbicides, fungicides, and insecticides.
3. Analytical chemistry: PMK glycidate is used in analytical chemistry as a standard reference material for the analysis of various compounds.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Eigenschaften
IUPAC Name |
4-(4-methoxyphenoxy)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(12)7-8-14-11-5-3-10(13-2)4-6-11/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQFRNATNHCYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopentyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2790757.png)
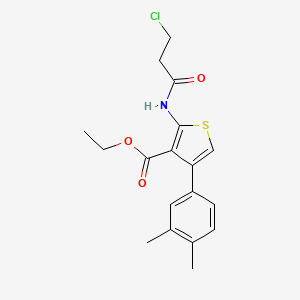
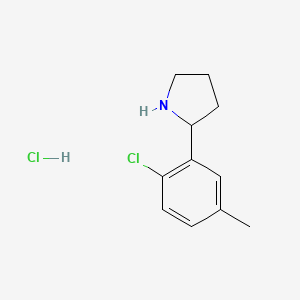
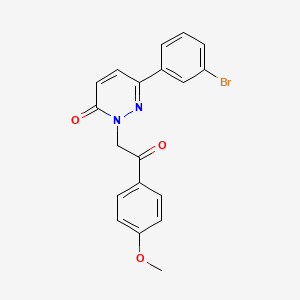
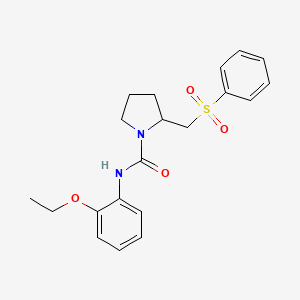
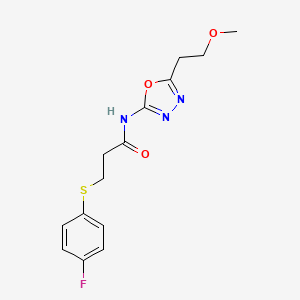

![3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2790768.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790769.png)
![(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B2790772.png)
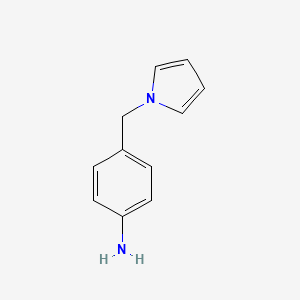
![2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2790775.png)
